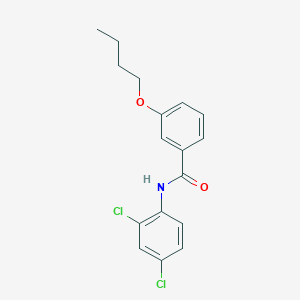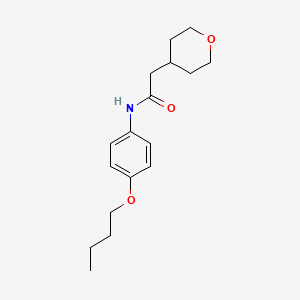![molecular formula C15H14F3NO B5150601 (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine, also known as 2-MeO-DOM or 2-methoxy-4-(2,4,5-trifluorophenyl)-N-(2-methoxybenzyl)phenethylamine, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1970s and has been used in scientific research since then.
作用机制
The mechanism of action of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine involves the activation of the 5-HT2A receptor, which leads to the release of neurotransmitters such as serotonin and dopamine. This results in the alteration of perception, mood, and cognition, as well as the induction of hallucinations and other psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine include changes in heart rate, blood pressure, body temperature, and respiration. It also affects the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognitive function. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychedelic effects may also pose a limitation, as they can interfere with the interpretation of experimental results. Additionally, its potential for abuse and toxicity should be taken into consideration when handling and using the compound.
未来方向
For research on (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine include further studies on its pharmacological properties and potential therapeutic applications. For example, it may be useful in the treatment of mood disorders, such as depression and anxiety, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, its effects on the immune system and inflammation should be explored, as they may have implications for the treatment of autoimmune disorders. Finally, the development of safer and more selective analogs of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine may lead to the discovery of new drugs with improved pharmacological properties.
合成方法
The synthesis of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine involves several steps, including the reaction of 2-methoxyphenylacetonitrile with trifluoromethylphenyl magnesium bromide, followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the reductive amination of the intermediate with 2-methoxybenzylamine. The purity of the final product can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the psychedelic effects of many drugs. Studies have also shown that (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has a high affinity for the dopamine transporter, which may contribute to its stimulant effects.
属性
IUPAC Name |
2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-5-3-2-4-13(14)19-10-11-6-8-12(9-7-11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOJEMIEWIKWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)
![methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate](/img/structure/B5150580.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)


![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)


![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)